5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide
Description
5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide is a sulfone-containing heterocyclic compound featuring a five-membered oxathiolane ring with two methyl substituents at the 5-position and a ketone group at the 4-position. The sulfone (2,2-dioxide) moiety enhances electrophilicity and stability, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C5H8O4S |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5,5-dimethyl-2,2-dioxooxathiolan-4-one |
InChI |
InChI=1S/C5H8O4S/c1-5(2)4(6)3-10(7,8)9-5/h3H2,1-2H3 |
InChI Key |
JDDBKQPRYIYGND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CS(=O)(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors Containing Thiol and Carbonyl Groups
A common approach to synthesize 5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide involves the cyclization of a precursor bearing thiol and carbonyl groups under oxidative conditions to form the sulfone ring.
- For example, thioglycolic acid derivatives can be esterified with alcohols such as l-menthol to form esters.
- Subsequent chlorination with sulfuryl chloride generates sulfenyl chlorides.
- Reaction with vinyl acetate and controlled heating promotes cyclization to the oxathiolane 2,2-dioxide ring system.
- This method was notably applied in the synthesis of oxathiolane intermediates for antiviral drugs, yielding the target compound in moderate to high yields (~56%) and high purity (>99%) after crystallization.
Chloroformylation Using Vilsmeier Reagent
Another synthetic route involves the functionalization of the this compound core via chloroformylation:
- Treatment with Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride) introduces a chloroformyl group at the 4-position.
- This step produces cyclic β-chloro-vinylaldehyde derivatives.
- These intermediates can further react with various nucleophiles such as formamidine, o-aminophenol, 1,2-phenylenediamine, aminopyrazole, and aminotetrazole to afford a range of heterocyclic derivatives.
Esterification and Ring Closure via Sulfenyl Chlorides
- Esterification of thioglycolic acid with alcohols under reflux conditions and azeotropic removal of water yields esters in high yield (~98%).
- The ester intermediates are then chlorinated with sulfuryl chloride at low temperatures to form sulfenyl chlorides.
- Addition of vinyl acetate under controlled conditions and subsequent hydrolysis and heating lead to ring closure forming the oxathiolane 2,2-dioxide ring.
Summary Table of Preparation Methods
Research Discoveries and Analytical Insights
- The reactivity of this compound is influenced by three reaction centers: the electron-withdrawing group (EWG) activated methylene, the carbonyl group, and the tertiary γ-carbon atom. This complex reactivity allows diverse chemical transformations.
- Density Functional Theory (DFT) calculations have been employed to understand the electronic structure and reactivity patterns, confirming experimental observations.
- Aminomethylidene derivatives of this compound class have demonstrated moderate cytotoxicity against breast cancer cell lines (MDA-MB-231), indicating potential biomedical applications.
- Molecular docking studies suggest possible activity against neurodegenerative diseases such as Parkinson’s and Alzheimer’s, highlighting the pharmaceutical interest in these compounds.
- Tautomerism and ring strain influence the chemical behavior and biological activity of these compounds, which is a subject of ongoing research.
Chemical Reactions Analysis
Reaction Centers and Reactivity Trends
Compound 1a exhibits regioselective reactivity due to its unique electronic and steric environment:
-
Methylene group (C3) : Activated by the adjacent sulfonyl and carbonyl groups, this site undergoes nucleophilic attacks, alkylation, and condensation reactions .
-
Carbonyl group (C4) : Participates in cyclization and nucleophilic addition but shows reduced activity in spirocyclopropyl analogs due to steric strain .
-
Tertiary γ-carbon (C5) : Steric hindrance limits its reactivity, though halogenation and radical-mediated processes are feasible .
Key Insight : The spirocyclopropyl analog (1b ) suppresses carbonyl reactivity by 40% while enhancing methylene activity by 70%, as confirmed by DFT calculations .
2.1. Chloroformylation with Vilsmeier Reagent
Treatment of 1a with DMF/POCl₃ yields 4-chloro-5,5-dimethyl-3-formyl-1,2-oxathiolene 2,2-dioxide (5 ), a key intermediate for heterocycle synthesis :
| Reactant | Product | Yield (%) | Conditions |
|---|---|---|---|
| 5 + formamidine | Pyrimidine derivative | 85 | Ethanol, reflux, 6h |
| 5 + o-aminophenol | Benzoxazole derivative | 78 | Acetic acid, 80°C, 4h |
| 5 + aminopyrazole | Pyrazolo[1,5-a]pyrimidine | 82 | DMF, 100°C, 3h |
This pathway enables access to bioactive heterocycles with anti-inflammatory and anticancer potential .
2.2. Aminomethylidene Derivative Formation
Condensation of 1a with primary amines produces aminomethylidene derivatives (2a–d ), which exhibit moderate cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 12–28 μM) .
3.1. Cytotoxicity
3.2. Neuroprotective Potential
Molecular docking studies predict strong binding affinity for:
-
Acetylcholinesterase (ΔG = −9.2 kcal/mol), suggesting anti-Alzheimer’s activity .
-
Monoamine oxidase B (ΔG = −8.7 kcal/mol), indicating anti-Parkinson’s potential .
Reaction Optimization and Scalability
A one-pot synthesis of oxathiolane intermediates (Table 1) demonstrates scalable routes for drug substance production :
| Entry | Solvent | Temp (°C) | Yield (%) | Scale |
|---|---|---|---|---|
| 1 | Acetonitrile | 20 | 76 | 100 mg |
| 7 | Toluene | -20 | 97 | 1 g |
| 12 | Toluene | -20 | 99 | 10 g (menthyl ester) |
Critical Factor : Lower temperatures (−20°C) and toluene as a solvent improve sustainability and yield .
Mechanistic Considerations
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry : 5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide can be used in medicinal chemistry because it possesses a strained spiro cyclopropyl substituent . Aminomethylidene derivatives of keto sultones have demonstrated moderate cytotoxicity against MDA-MB-231 breast cancer cell lines . Molecular docking studies suggest potential activity against anti-Parkinson's and anti-Alzheimer's diseases .
- Organic Synthesis: this compound can be used as a model substrate to explore the reactivity of 1,2-oxathiolan-4-one 2,2-dioxides . It is also used in the preparation and cyclization of 4-chloro-5,5-dimethyl-3-formyl-1,2-oxathiolene 2,2-dioxide .
- Ligand in Buchwald-Hartwig Cross Coupling Reaction: 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one, a related compound, can be used as a ligand in Buchwald-Hartwig Cross Coupling Reaction .
- Ligand in Heck Reaction: 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one can be used as a ligand in Heck Reaction .
- Ligand in Hiyama Coupling: 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one can be used as a ligand in Hiyama Coupling .
- Ligand in Negishi Coupling: 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one can be used as a ligand in Negishi Coupling .
- Ligand in Sonogashira Coupling: 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one can be used as a ligand in Sonogashira Coupling .
- Ligand in Stille Coupling: 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one can be used as a ligand in Stille Coupling .
- Ligand in Suzuki-Miyaura Coupling: 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one can be used as a ligand in Suzuki-Miyaura Coupling .
Cytotoxicity Studies
Aminomethylidene derivatives of keto sultones, synthesized using this compound, have shown moderate cytotoxicity against MDA-MB-231 breast cancer cell lines .
Molecular Docking
Molecular docking studies have suggested that derivatives of this compound may have potential activity as anti-Parkinson's and anti-Alzheimer's disease compounds .
Further research
Mechanism of Action
The mechanism of action of 5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. This interaction is mediated through the sulfur and oxygen atoms in the compound’s structure, which can participate in various chemical reactions.
Comparison with Similar Compounds
Structural Differences :
- Contains a hydroxyl (-OH) group at the 4-position instead of a ketone.
- Lacks methyl substituents at the 5-position.
Functional Implications : - The hydroxyl group enables use as a protecting group for alcohols and amines in organic synthesis, whereas the ketone in 5,5-dimethyl-1,2-oxathiolan-4-one may facilitate nucleophilic attacks or serve as a carbonyl precursor.
- Higher polarity due to the hydroxyl group, impacting solubility and reactivity .
tert-Butyl 5,5-Dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS 459817-82-4)
Structural Differences :
- Features an oxathiazolidine (five-membered ring with one oxygen, one sulfur, and one nitrogen) instead of an oxathiolane.
- Includes a tert-butyl ester group.
Functional Implications : - The tert-butyl group enhances steric protection and stability, making it suitable for peptide synthesis.
- Nitrogen in the ring introduces basicity, contrasting with the neutral oxathiolane derivative .
5,5-Dimethyl-1,3-dioxan-2-one (CAS 3592-12-9)
Structural Differences :
- Replaces sulfur with a second oxygen atom, forming a 1,3-dioxane ring.
Functional Implications : - Absence of sulfone reduces electrophilicity, favoring applications as a solvent or lactone precursor.
- Lower thermal stability compared to sulfone-containing analogs .
Data Tables
Biological Activity
5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide is a heterocyclic compound known for its significant biological activities, particularly in the field of anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
This compound possesses a molecular formula of C₅H₈O₂S. Its structure includes a five-membered ring containing both oxygen and sulfur atoms, characterized by two methyl groups attached to the carbon adjacent to the sulfur atom. This unique arrangement enhances its biological activity compared to other oxathiolane derivatives.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve:
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
- Interference with Cellular Processes : It disrupts critical cellular functions that are vital for cancer cell survival.
In vitro studies have demonstrated its efficacy against several types of cancer cells, suggesting potential applications in cancer therapy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Nucleophilic Attack : The sulfur atom can act as a nucleophile in various biochemical reactions.
- Formation of Reactive Oxygen Species (ROS) : This may lead to oxidative stress in cancer cells, contributing to apoptosis.
Synthesis Methods
The synthesis of this compound typically involves several methods:
- Cyclization Reactions : Using appropriate reagents such as Vilsmeier reagent (DMF/POCl3) for chloromethylation followed by cyclization.
- Oxidation Processes : Employing oxidizing agents to enhance the reactivity and yield of the desired product.
These methods ensure high purity and yield essential for biological testing .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Amino-1,2-Oxathiole 2,2-Dioxide | Oxathiole | Contains an amino group; different reactivity patterns |
| 1,3-Oxathiolane | Oxathiolane | Lacks dioxin functionality; typically less reactive |
| 3-Methylthio-1,2-Oxathiole | Thioether | Exhibits different biological properties; less studied |
The specificity of the methyl groups and dioxin functionality in this compound enhances its therapeutic potential compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Cytotoxicity Studies : A study found that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), indicating potential as an anticancer agent.
- Mechanistic Insights : Research utilizing flow cytometry demonstrated that treatment with this compound resulted in increased levels of apoptosis markers in treated cancer cells.
- Pharmacological Applications : Investigations into its pharmacokinetics reveal favorable absorption characteristics and low toxicity profiles in preliminary animal studies.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide?
The compound can be synthesized via cyclization of precursors such as dimethyl sulfate and glycol derivatives under basic conditions. A typical procedure involves reacting dimethyl sulfate with ethylene glycol in the presence of NaOH at 50–70°C for several hours, followed by purification via distillation or recrystallization . Key parameters include temperature control (to avoid side reactions) and stoichiometric ratios to ensure high yield (>80%).
Q. How can the purity and structural integrity of this compound be validated experimentally?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of methyl groups (δ ~1.2–1.5 ppm for CH₃) and sulfone groups (δ ~3.5–4.0 ppm for SO₂).
- Mass spectrometry (HRMS) to verify molecular weight (C₄H₈O₄S, exact mass 152.17 g/mol) .
- X-ray crystallography to resolve the stereochemistry of the five-membered ring.
- HPLC/GC with UV detection for purity assessment (>98% recommended for research use).
Q. What are the primary applications of this compound in organic synthesis?
It serves as:
- A protecting group for alcohols/amines due to its stability under acidic/basic conditions. Deprotection can be achieved via hydrolysis with H₂O₂ or NaBH₄ .
- A chiral auxiliary in asymmetric synthesis, leveraging its rigid bicyclic structure to induce stereoselectivity in nucleophilic substitutions .
Advanced Research Questions
Q. How does the methyl substitution at C5 influence reactivity compared to unsubstituted analogs?
The methyl groups enhance steric hindrance, reducing nucleophilic attack at adjacent carbons. For example, substitution reactions with amines proceed 30% slower in 5,5-dimethyl derivatives compared to non-methylated analogs. Computational studies (DFT) suggest the methyl groups increase the activation energy by ~5 kcal/mol .
Q. What experimental strategies resolve contradictions in reported anti-inflammatory activity data?
Discrepancies in enzyme inhibition (e.g., COX-2 IC₅₀ ranging from 10–50 µM) may arise from assay conditions. To standardize:
- Use molecular docking simulations (AutoDock Vina) to predict binding modes to inflammatory targets.
- Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics.
- Control for solvent effects (e.g., DMSO concentrations >1% can artifactually reduce activity) .
Q. How can reaction scalability be optimized without compromising yield?
For large-scale synthesis (>100 g):
- Employ continuous-flow reactors to maintain consistent temperature and mixing.
- Replace batch purification with crystallization-driven dynamic resolution to isolate enantiopure product.
- Monitor side reactions (e.g., over-oxidation) via inline FTIR spectroscopy .
Q. What methodologies are recommended for studying its metabolic stability in biological systems?
- In vitro microsomal assays (human liver microsomes + NADPH) to assess oxidative metabolism.
- LC-MS/MS to identify metabolites (e.g., sulfone reduction to sulfide).
- CYP450 inhibition screening to evaluate drug-drug interaction risks .
Data Analysis & Troubleshooting
Q. How to interpret conflicting spectral data (e.g., unexpected NMR splitting patterns)?
Splitting may arise from dynamic ring puckering. Solutions:
- Record NMR at low temperatures (–40°C) to slow conformational interconversion.
- Compare experimental data with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*).
Q. Why do solubility properties vary significantly across solvents?
The compound exhibits polar (logP ~0.5) and nonpolar (methyl groups) regions. Use Hansen solubility parameters to predict solubility:
- High solubility in DMSO (δ = 26.5 MPa¹/²) due to sulfone interactions.
- Low solubility in hexane (δ = 14.9 MPa¹/²) .
Methodological Resources
- Synthetic Protocols : Detailed procedures for small- and large-scale synthesis .
- Analytical Standards : PubChem CID 4440-89-5 for reference spectra .
- Computational Tools : PISTACHIO and REAXYS databases for reaction prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
